3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide

Description

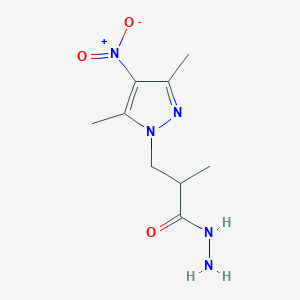

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide (CAS 512810-12-7) is a pyrazole-derived hydrazide compound characterized by a nitro group at the 4-position of the pyrazole ring, methyl substituents at the 3- and 5-positions, and a branched propanehydrazide chain. Its molecular formula is C₉H₁₄N₅O₃, with a molar mass of 240.25 g/mol . This compound is structurally related to bioactive hydrazides, which are often explored for antimicrobial, antitumor, or enzyme-inhibitory activities.

Properties

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-5(9(15)11-10)4-13-7(3)8(14(16)17)6(2)12-13/h5H,4,10H2,1-3H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJBLUYCAJSQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)NN)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry.

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including those similar to 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

2. Anticancer Properties

Several studies indicate that pyrazole derivatives can exhibit anticancer activity. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and modulation of signaling pathways involved in cancer proliferation .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. Compounds with similar structures have been found to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Agricultural Applications

In agriculture, the compound's properties can be harnessed for pest control and crop protection.

1. Herbicidal Activity

Research indicates that certain pyrazole derivatives can act as herbicides, effectively controlling weed growth without harming crops. This application is particularly beneficial for sustainable agricultural practices .

2. Plant Growth Regulators

Some studies suggest that pyrazole compounds can function as plant growth regulators, promoting or inhibiting plant growth depending on their concentration and formulation .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

1. Nonlinear Optical Properties

Compounds containing a pyrazole nucleus have been reported to exhibit nonlinear optical properties, making them suitable for applications in photonic devices and optical communication systems .

2. Light Emitting Devices

Due to their electroluminescent properties, pyrazole derivatives can be used in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Pharmacological Research demonstrated the antimicrobial efficacy of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a nitro group exhibited enhanced activity compared to their non-nitro counterparts .

Case Study 2: Anticancer Mechanisms

In a study exploring the anticancer mechanisms of pyrazole derivatives, researchers found that these compounds could induce cell cycle arrest at the G2/M phase in cancer cell lines, leading to increased apoptosis rates. This highlights their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Electronic Effects

Steric and Solubility Considerations

- The 2-methylpropanehydrazide chain in the target compound introduces steric hindrance, possibly limiting conformational flexibility relative to straight-chain analogs .

- The ethoxy group in CAS 634884-75-6 enhances hydrophilicity, whereas the naphthyl group in ChemSpider 10855396 increases hydrophobicity, impacting membrane permeability.

Research Findings and Limitations

- Bioactivity Gaps : The evidence lacks explicit pharmacological or toxicological data for the target compound. Inferences are drawn from structurally related hydrazides, such as antimicrobial activity in similar pyrazole derivatives .

- Synthetic Pathways : lists analogs like 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide (CAS 1005665-83-7), suggesting shared synthetic routes involving hydrazide condensation with nitro-pyrazole intermediates.

Biological Activity

The compound 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a nitro group and a hydrazide functional group. The presence of these functional groups is critical for its biological activity.

Molecular Formula

- Molecular Formula : C₉H₁₃N₅O₂

- Molecular Weight : 197.23 g/mol

Anticancer Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. A study involving various pyrazole derivatives demonstrated that certain compounds showed promising activity against prostate cancer cell lines (PC-3 and DU-145) with IC50 values lower than standard treatments like 5-Fluoro Uracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6f | PC-3 | 39.1 |

| 6d | DU-145 | 38.5 |

This suggests that modifications to the pyrazole structure can enhance anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively, possibly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

Antimicrobial Activity

Pyrazole derivatives have also shown antimicrobial properties. For example, compounds similar to this compound have been tested against various bacteria and fungi, demonstrating significant inhibitory effects .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Enzyme Inhibition : The nitro group can participate in redox reactions, influencing enzyme activity related to inflammation and cancer progression.

- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.

- Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects biological activity. For instance, compounds with methyl substitutions at specific positions have shown enhanced activity compared to those without .

Study on Prostate Cancer

In a comparative study on the anti-proliferative effects of pyrazole derivatives against prostate cancer cell lines, it was found that certain modifications led to improved potency. For example, the introduction of electron-donating groups resulted in increased activity against PC-3 cells compared to other derivatives .

In Vitro VEGFR-2 Inhibition

Another critical study evaluated the inhibition of VEGFR-2 by various pyrazole derivatives. The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like Sorafenib . This suggests potential applications in targeting angiogenesis in tumors.

Q & A

Basic: What are the key synthetic routes for preparing 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and nitro-substituted pyrazole precursors. For example:

- Step 1: React (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine under reflux in ethanol to form the pyrazole core .

- Step 2: Introduce the nitro group at the 4-position of the pyrazole ring using nitration conditions (e.g., HNO₃/H₂SO₄) .

- Step 3: Couple the nitro-pyrazole intermediate with 2-methylpropanehydrazide via nucleophilic acyl substitution. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the final product with >85% purity .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for pyrazole protons (δ ~5.9–6.2 ppm) and hydrazide NH groups (δ ~8–10 ppm). Nitro groups quench nearby proton signals due to electron withdrawal .

- X-ray Diffraction: Single-crystal analysis confirms bond lengths (e.g., N–N bonds in pyrazole: ~1.34 Å) and dihedral angles between the pyrazole and hydrazide moieties .

- Mass Spectrometry (EI): Look for molecular ion peaks (e.g., m/z 224 [M⁺]) and fragmentation patterns consistent with nitro-group loss .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the nitro and hydrazide groups?

Methodological Answer:

- Data Collection: Use a Rigaku AFC10 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to measure cell parameters (e.g., monoclinic P2₁/n space group, β = 99.798°) .

- Refinement: Apply least-squares methods to optimize the model (R-factor < 0.04). Key metrics include torsion angles between the nitro group and hydrazide plane, which should align with DFT-predicted conformations .

- Contradiction Handling: If experimental bond lengths deviate >0.02 Å from computational models (e.g., DFT), re-evaluate solvent effects or crystal packing forces .

Advanced: How can DFT calculations elucidate the electronic properties of the nitro-pyrazole-hydrazide system?

Methodological Answer:

- Model Setup: Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity: the nitro group lowers LUMO energy, enhancing electrophilicity .

- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the nitro group and pyrazole ring, stabilizing the structure .

- Validation: Compare calculated IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with experimental data to confirm accuracy .

Advanced: What mechanistic insights explain the reactivity of the hydrazide moiety in nucleophilic substitutions?

Methodological Answer:

- Nucleophilicity: The hydrazide’s NH₂ group attacks electrophilic centers (e.g., carbonyl carbons) via a two-step mechanism: proton transfer followed by bond formation. Kinetic studies (e.g., pseudo-first-order conditions) can determine rate constants .

- Steric Effects: Bulky substituents (e.g., 2-methylpropane) slow reactivity. Use Hammett plots to correlate substituent electronic effects with reaction rates .

- Catalysis: Acidic conditions (e.g., trifluoroacetic acid) protonate the leaving group, accelerating substitutions .

Advanced: How should researchers address discrepancies in reaction yields reported for similar synthetic protocols?

Methodological Answer:

- Case Study: reports 88% yield for a 3-hour reaction vs. 96% for 16 hours. Systematically vary parameters (time, temperature, catalyst loading) using Design of Experiments (DoE) to identify optima .

- Troubleshooting: Low yields may arise from nitro-group reduction side reactions. Monitor via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and add radical scavengers (e.g., BHT) if needed .

Advanced: What strategies validate the biological activity of hydrazide derivatives like this compound?

Methodological Answer:

- Anticonvulsant Screening: Use maximal electroshock (MES) and pentylenetetrazol (scPTZ) models in rodents. Dose-response curves (e.g., ED₅₀ values) quantify efficacy .

- SAR Studies: Modify the hydrazide’s alkyl chain (e.g., 2-methylpropane vs. ethyl) and correlate with activity. Lipophilicity (logP) impacts blood-brain barrier penetration .

- Toxicity Profiling: Assess hepatic and renal toxicity via ALT/AST and creatinine levels in serum after 14-day administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.